molecular formula C26H25NO B11521745 N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11521745
M. Wt: 367.5 g/mol
InChI Key: UAYSQJFVCBYQOC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an anthracene derivative with a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps:

    Formation of the Anthracene Derivative: The initial step involves the preparation of the 9,10-dihydro-9,10-ethanoanthracene core. This can be achieved through a Diels-Alder reaction between anthracene and an appropriate dienophile, such as maleic anhydride, under controlled temperature conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This involves reacting the anthracene derivative with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors might be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Quinone derivatives of the anthracene core.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. The anthracene core may interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)benzamide
  • N-(2,3-dimethylphenyl)-9,10-dihydroanthracene-11-carboxamide
  • N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid

Uniqueness

N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide stands out due to its combination of an anthracene core with a carboxamide group. This unique structure imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to its analogs.

Properties

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C26H25NO/c1-15-9-8-14-22(16(15)2)27-26(28)24-17(3)23-18-10-4-6-12-20(18)25(24)21-13-7-5-11-19(21)23/h4-14,17,23-25H,1-3H3,(H,27,28)

InChI Key

UAYSQJFVCBYQOC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC(=C5C)C

Origin of Product

United States

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